molecular formula C19H20ClN3O5S B6488760 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine CAS No. 862794-41-0

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine

Cat. No.: B6488760
CAS No.: 862794-41-0
M. Wt: 437.9 g/mol
InChI Key: WKUCPPXTERDVAL-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring:

  • A 4-chlorobenzenesulfonyl group at position 4 of the oxazole ring, providing electron-withdrawing effects.
  • A morpholin-4-yl ethylamine side chain at position 5, enhancing solubility and enabling hydrogen bonding via the morpholine oxygen .

This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and heterocyclic motifs are critical.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c20-14-3-5-15(6-4-14)29(24,25)19-18(21-7-8-23-9-12-26-13-10-23)28-17(22-19)16-2-1-11-27-16/h1-6,11,21H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUCPPXTERDVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine represents a novel class of organic compounds with potential applications in medicinal chemistry. Its unique structural elements, including an oxazole ring, furan groups, and a chlorobenzenesulfonyl moiety, suggest significant biological activity. This article reviews the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C18H20ClN3O3SC_{18}H_{20}ClN_{3}O_{3}S, with a molecular weight of approximately 410.8 g/mol. The presence of multiple functional groups contributes to its chemical reactivity and biological interactions. The structural complexity is highlighted in the following table:

Feature Description
Oxazole Ring Provides a heterocyclic structure that enhances reactivity.
Furan Group Known for its role in various biological activities.
Chlorobenzenesulfonyl Moiety Imparts unique electronic properties and potential for enzyme inhibition.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential to inhibit enzymes involved in critical metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : Interaction studies suggest that it may alter receptor functions, impacting downstream signaling pathways associated with cell growth and survival.
  • Cytotoxicity : Preliminary studies indicate cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of the compound on several human cancer cell lines. The results indicated significant inhibition of cell proliferation at low micromolar concentrations:

Cell Line IC50 (µM) Effect Observed
SW480 (Colorectal)2.0Strong inhibition of growth
HCT116 (Colorectal)0.12Superior efficacy compared to standard treatments like 5-FU

These findings suggest that the compound may serve as a promising lead for colorectal cancer therapies due to its potent inhibitory effects on cancer cell proliferation.

Mechanistic Insights

Further investigation into the mechanism revealed that the compound inhibits Wnt-dependent transcription pathways, which are crucial in many cancers:

  • Binding Affinity : The compound showed a binding mode consistent with known inhibitors of β-catenin, a key player in Wnt signaling.
  • Gene Expression Modulation : Treatment resulted in decreased expression of proliferation markers such as Ki67 and altered expression profiles of cancer-related genes.

Comparative Analysis with Similar Compounds

The biological activity of This compound can be compared to structurally similar compounds:

Compound Name Key Features Biological Activity
5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidineContains benzyloxy and hydroxymethyl groupsFocused on pyrrolidine derivatives
2-{4-[4-(chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazolSimilar sulfonamide structureEmphasizes isopropyl substitutions

Comparison with Similar Compounds

Structural Modifications in the Sulfonyl Group

4-(4-Methylbenzenesulfonyl) Analogs
  • Compound : 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine
  • Key Difference : Replacement of the 4-chlorophenyl sulfonyl group with a 4-methylphenyl sulfonyl.
  • Impact :
    • The methyl group is electron-donating, reducing the sulfonyl group’s electrophilicity compared to the chloro-substituted analog.
    • Increased hydrophobicity due to the methyl group may enhance membrane permeability .
4-Fluorophenylsulfonyl Derivatives
  • Compound : 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
  • Key Difference : The amine group is substituted with 4-fluorophenyl instead of morpholin-4-yl ethyl.
  • Loss of the morpholine moiety may reduce solubility and hydrogen-bonding capacity .

Modifications in the Amine Side Chain

Morpholine-Containing Analogs with Extended Chains
  • Compound : 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine
  • Key Difference : A 3-morpholin-4-ylpropyl chain replaces the ethyl linker.
  • May alter pharmacokinetics due to increased molecular weight (MW = 462.0 vs. 417.5 for the target compound) .
Non-Morpholine Amine Substitutions
  • Compound : 2-(4-Chlorophenyl)-4-(4-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)-1,3-oxazol-5-amine
  • Key Difference : Amine group substituted with 3-methoxyphenyl .
  • Impact :
    • Methoxy groups are electron-donating, which could reduce metabolic stability compared to morpholine.
    • Loss of tertiary amine functionality may diminish basicity and solubility .

Heterocyclic Core Modifications

Thiazole vs. Oxazole Derivatives
  • Compound : 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
  • Key Difference : Replacement of the 1,3-oxazole core with 1,3-thiazole .
  • Reduced ring oxygen basicity compared to oxazole may affect electronic properties .

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